N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a chemical compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a benzodioxine ring, which is a bicyclic structure containing two oxygen atoms, and a sulfonamide group, which is a functional group known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor in the treatment of diseases such as Alzheimer’s and cancer .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
- N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Comparison: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its ethyl group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications .
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-11-16(12,13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIVQCHBDGHUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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